molecular formula C15H12O B15313113 1-(4-Phenylphenyl)prop-2-en-1-one

1-(4-Phenylphenyl)prop-2-en-1-one

Cat. No.: B15313113
M. Wt: 208.25 g/mol
InChI Key: DIESMVFZMDBMBC-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)prop-2-en-1-one, also known as chalcone, is an organic compound with the molecular formula C15H12O. It is characterized by a conjugated system of double bonds and an aromatic ring, making it a versatile intermediate in organic synthesis. Chalcones are known for their yellow crystalline appearance and are found naturally in various plants, contributing to their pigmentation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature, yielding the chalcone product after purification .

Industrial Production Methods: Industrial production of chalcones often employs similar methods but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: Chalcones can be oxidized to form flavones using oxidizing agents such as iodine or hydrogen peroxide.

    Reduction: Reduction of chalcones with sodium borohydride or lithium aluminum hydride yields dihydrochalcones.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Phenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Chalcones can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: They can inhibit or activate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)prop-2-en-1-one
  • 1-(3-Bromophenyl)prop-2-en-1-one
  • 1-(4-Methoxyphenyl)prop-2-en-1-one

Comparison: 1-(4-Phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for diverse applications .

Properties

IUPAC Name

1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIESMVFZMDBMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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